molecular formula C11H13F2NO2 B11729268 ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate

ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B11729268
M. Wt: 229.22 g/mol
InChI Key: VNSICQFDYLZXLG-SNVBAGLBSA-N
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Description

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is a chiral chemical building block offered as its hydrochloride salt (CAS 2126142-97-8) . With a molecular formula of C11H14ClF2NO2 and a molecular weight of 265.68 g/mol, this compound is a valuable synthon in pharmaceutical research and organic synthesis, particularly for creating molecules with specific three-dimensional structures . The (3R) stereochemistry is critical for studying structure-activity relationships in drug discovery. The 2,4-difluorophenyl moiety is a common pharmacophore that can influence a molecule's bioavailability, metabolic stability, and binding affinity. This reagent is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in the synthesis of more complex, optically active molecules for various investigative purposes.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1

InChI Key

VNSICQFDYLZXLG-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of (2Z)-2-[(Benzyloxycarbonyl)amino]-3-(2,4-difluorophenyl)prop-2-enoate

The precursor olefin is synthesized by reacting 2,4-difluorobenzaldehyde with a phosphorus ylide reagent (e.g., methyl (triphenylphosphoranylidene)acetate) in tetrahydrofuran (THF) under basic conditions (DBU, 0°C to 25°C). The Z-isomer is isolated via silica gel chromatography (>90% purity) and subjected to hydrogenation.

Hydrogenation Conditions and Outcomes

ParameterValue
CatalystRhodium-(R)-BINAP complex
Pressure10–40 psig H₂
SolventEthanol/THF (3:1)
Temperature25°C
Enantiomeric Excess (ee)95–99%

The reaction achieves high stereocontrol due to the chiral ligand’s coordination to the olefin’s prochiral face. Post-hydrogenation, the benzyloxycarbonyl (Cbz) protecting group is removed via hydrogenolysis, yielding the free amine.

Tandem Knoevenagel Condensation-Alkylidene Reduction

A modified protocol from PubMed’s synthesis of ethyl 3-(3-aminophenyl)propanoate is applicable to the 2,4-difluorophenyl analog. This one-pot method eliminates intermediate isolation, improving efficiency.

Reaction Sequence

  • Knoevenagel Condensation : 2,4-Difluorobenzaldehyde reacts with Meldrum’s acid in triethylammonium formate (TEAF) at 80°C, forming 3-(2,4-difluorophenyl)prop-2-enoic acid.

  • Reduction-Esterification : The α,β-unsaturated acid is treated with stannous chloride (SnCl₂) in ethanol, simultaneously reducing the double bond and esterifying the carboxylic acid.

Optimization Data

ConditionEffect on Yield
SnCl₂:Acid Molar Ratio1.5:1 → 85% yield
Ethanol Volume10 mL/mmol → 78% yield
Reaction Time12 hr → 90% conversion

This method avoids costly catalysts but requires careful control of SnCl₂ stoichiometry to prevent over-reduction.

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques are employed. A method derived from US9221786B2 uses (1S)-(−)-camphanic chloride to form diastereomeric salts of the racemic amine, which are separated via fractional crystallization.

Resolution Protocol

  • Salt Formation : Racemic ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is treated with (1S)-(−)-camphanic chloride in dichloromethane.

  • Crystallization : Diastereomeric salts precipitate in heptane/ethyl acetate (4:1), yielding the (3R)-enantiomer with 92% ee after two recrystallizations.

Enantioselective Aldol Reaction

A less common but highly selective approach involves the Evans aldol reaction. Using a chiral oxazolidinone auxiliary, 2,4-difluorophenylacetic acid is condensed with glycine ethyl ester.

Key Steps

  • Auxiliary Attachment : 2,4-Difluorophenylacetyl chloride is coupled to (R)-4-benzyl-2-oxazolidinone.

  • Aldol Addition : The enolate reacts with glycine ethyl ester, followed by auxiliary removal via hydrolysis.

This method achieves >98% ee but requires multiple steps, reducing overall yield to 40–50%.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2,4-difluorobenzaldehyde, ammonium acetate, and ethyl acetoacetate with silica gel as a grinding agent produces the target compound in 70% yield after 2 hours . While scalable, this method’s enantioselectivity remains unverified.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow it to target specific pathways involved in neurological and inflammatory disorders. The difluorophenyl group enhances its binding affinity to biological targets, making it a valuable candidate for drug development.

Case Study: Neurological Disorders

Research has demonstrated that compounds derived from this compound exhibit potential therapeutic effects in treating conditions such as depression and anxiety. For instance, derivatives have shown efficacy in modulating neurotransmitter systems, thereby influencing mood regulation and cognitive functions.

Organic Synthesis

Intermediate in Complex Organic Molecules

This compound is utilized as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Chemical Reactions Overview

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amino groups to imines or nitrilesPotassium permanganate
Reduction Forms secondary or tertiary aminesLithium aluminum hydride
Substitution Electrophilic aromatic substitutionBromine, nitric acid

Biological Studies

Impact on Biological Systems

This compound is employed in studies examining the effects of fluorinated compounds on biological systems. Research indicates that fluorinated compounds can significantly alter enzyme activity and receptor binding profiles.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)Propanoate and Analogues

Compound Name Substituents Ester Group Stereochemistry Molecular Formula MW (g/mol) CAS Number References
This compound 2,4-difluorophenyl Ethyl R C₁₁H₁₃F₂NO₂ 229.22 612532-15-7
Methyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate 2,4-difluorophenyl Methyl S C₁₀H₁₁F₂NO₂ 231.20* 769944-35-6
(R)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate 3,4-difluorophenyl Ethyl R C₁₁H₁₃F₂NO₂ 229.22 N/A
Ethyl (±)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 2-fluoro-4-methylphenyl Ethyl Racemic (±) C₁₂H₁₆FNO₂ 225.26* N/A
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-difluorophenyl Ethyl S C₁₁H₁₄ClF₂NO₂ 265.69 2126143-52-8

*Calculated based on molecular formula.

Physicochemical Properties

  • For example, the ethyl ester (logP ~2.1) is more lipophilic than the methyl analogue (logP ~1.7), favoring passive diffusion in biological systems .
  • Substituent Effects : The 2,4-difluoro substitution provides a balance of electron-withdrawing effects and steric accessibility, optimizing interactions with hydrophobic enzyme pockets. Comparatively, 3,4- or 3,5-difluoro isomers (e.g., compounds 4a and 4b in ) may alter binding kinetics due to shifted dipole moments .
  • Salt Forms : Hydrochloride salts (e.g., CAS 2126142-97-8) improve crystallinity and stability, with solubility in water >50 mg/mL, whereas free bases are typically sparingly soluble (<1 mg/mL) .

Biological Activity

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is an amino acid derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. This article delves into the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound features a propanoate backbone with an amino group and a difluorophenyl substituent. The synthesis typically involves the reaction of ethyl acrylate with 2,4-difluoroaniline under nitrogen protection, utilizing trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol. The process includes purification steps such as washing with organic solvents and recrystallization to yield the final product in a crystalline form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the difluorophenyl group engages in hydrophobic interactions. This dual interaction modulates enzyme activity, potentially inhibiting pathways involved in disease processes.
  • Receptor Binding : The compound may also bind to receptors implicated in neurotransmission and inflammatory responses, affecting signaling pathways that regulate physiological functions.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

  • Neurotransmitter Modulation : Studies suggest that this compound can influence neurotransmitter levels by modulating enzyme activities involved in their synthesis or degradation. For instance, it may inhibit enzymes like monoamine oxidase, which is crucial for neurotransmitter metabolism.
  • Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Neurological Disorders : In a study focusing on compounds targeting neurological disorders, this compound was shown to enhance synaptic plasticity in neuronal cultures. This effect was attributed to its ability to modulate glutamate receptor activity, which is essential for learning and memory processes.
  • Cancer Research : Preliminary findings indicate that this compound may have anti-cancer properties. It has been tested against various cancer cell lines where it demonstrated cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Comparative Biological Activity Table

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced activity of monoamine oxidase
Anti-inflammatoryDecreased cytokine production
Neurotransmitter ModulationEnhanced synaptic plasticity
Cytotoxicity in Cancer CellsInduction of apoptosis

Q & A

How can researchers optimize the multi-step synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate to improve yield and purity?

Answer:
Synthesis optimization involves:

  • Stepwise reaction monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediates and ensure reaction completion .
  • Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to preserve the (3R) configuration during esterification and amidation steps .
  • Purification : Utilize recrystallization or preparative HPLC to isolate the enantiomerically pure compound, critical for biological studies .
  • Process intensification : Implement continuous flow reactors (CFRs) to enhance scalability and reduce side reactions, as demonstrated in analogous syntheses .

What experimental approaches are used to investigate the stereochemical influence of the (3R) configuration on biological activity?

Answer:

  • Comparative enantiomer studies : Synthesize both (3R) and (3S) enantiomers and compare their binding affinities to target enzymes (e.g., proteases or kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular docking simulations : Model interactions between the (3R)-configured compound and active sites of biological targets (e.g., integrins or neurotransmitter receptors) to predict stereospecific activity .
  • In vivo pharmacokinetics : Assess enantiomer-specific metabolic stability and tissue distribution in animal models .

How do the 2,4-difluorophenyl substituents impact the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity enhancement : Fluorine atoms increase logP values, improving blood-brain barrier penetration, as observed in fluorinated drug analogs .
  • Metabolic stability : The electron-withdrawing effect of fluorine reduces oxidative metabolism, prolonging half-life. This is validated via cytochrome P450 inhibition assays .
  • Comparative studies : Replace difluorophenyl with non-fluorinated aryl groups and measure changes in solubility and plasma protein binding using equilibrium dialysis .

What methodologies are employed to evaluate the compound’s antiproliferative effects in cancer research?

Answer:

  • Dose-response assays : Determine IC50 values across cancer cell lines (e.g., PC-3, LNCaP) using MTT or CellTiter-Glo assays, with data normalized to positive controls (e.g., cisplatin) .
  • Mechanistic studies : Perform RNA sequencing or Western blotting to identify pathways (e.g., apoptosis, mTOR signaling) modulated by the compound .
  • Synergy testing : Combine with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices via the Chou-Talalay method .

How can researchers resolve contradictory IC50 values reported for structurally similar derivatives?

Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural-activity correlation : Compare substituent effects (e.g., fluoro vs. trifluoromethyl groups) using 3D-QSAR models to rationalize potency differences .
  • Orthogonal validation : Confirm activity in secondary assays (e.g., colony formation or caspase-3 activation) to rule out false positives .

What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

  • Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) and UV detection at 254 nm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C11H12F2NO2) and detect impurities with ppm-level accuracy .
  • NMR spectroscopy : Assign stereochemistry via NOESY and COSY experiments, particularly for the (3R) configuration .

How do modifications to the propanoate backbone (e.g., ester vs. acid) affect biological efficacy?

Answer:

  • Ester hydrolysis studies : Incubate the compound in plasma or liver microsomes to assess conversion to the free acid form, which may alter target engagement .
  • Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl esters and compare solubility and membrane permeability using Caco-2 cell assays .
  • Pharmacophore mapping : Identify critical hydrogen-bonding groups via alanine scanning or methyl scanning mutagenesis in target proteins .

What strategies are used to mitigate racemization during large-scale synthesis?

Answer:

  • Low-temperature reactions : Conduct esterification and amidation steps below 0°C to minimize chiral center inversion .
  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in key steps like the Rodionov reaction .
  • In situ monitoring : Employ polarimetry or circular dichroism (CD) spectroscopy to detect racemization in real time .

How is the compound’s potential neuropharmacological activity assessed?

Answer:

  • Receptor binding assays : Screen against GABA_A, NMDA, or serotonin receptors using radioligand displacement assays .
  • Electrophysiology : Measure changes in neuronal firing rates in hippocampal slices via patch-clamp recordings .
  • Behavioral studies : Administer to rodent models of anxiety or seizures and evaluate phenotypic responses .

What computational tools are leveraged to predict the compound’s ADMET properties?

Answer:

  • In silico modeling : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles based on molecular descriptors .
  • Machine learning : Train models on fluorinated compound datasets to predict metabolic sites and clearance rates .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using lipid bilayer models .

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